N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(19-13)10-5-6-18-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCEHFYYKFOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide is a compound characterized by its unique structural features, which include a cyclopropanecarboxamide moiety and a bithiophene unit. This combination is significant in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${15}$H${15}$NOS$_{2}$. The presence of the bithiophene segment enhances the electronic properties of the compound, making it relevant for applications in organic electronics and potential biological interactions due to its hydroxyl group, which improves solubility.
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound may interact with biological targets through:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules.
- π-π Stacking Interactions: The bithiophene moiety may facilitate interactions with aromatic residues in proteins or nucleic acids.
- Enzyme Modulation: Similar compounds have been shown to influence enzyme activities through competitive inhibition or allosteric modulation.
1. Anticancer Activity Evaluation
A study evaluating the anticancer properties of bithiophene derivatives found that certain analogs exhibited significant cytotoxicity against multiple cancer cell lines. For example:
- Compound A : IC$_{50}$ = 0.25 μM against HepG2 cells.
- Compound B : IC$_{50}$ values ranged from 3.35–16.79 μM against A549 and MCF7 cells .
2. Neuropharmacological Assessment
Research on related cyclopropanecarboxamides indicated that modifications at specific sites could enhance anticonvulsant activity. For example:
- Compounds with specific substituents showed improved efficacy in maximal electroshock seizure models compared to standard treatments like phenobarbital .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Bithiophene Moiety : Achieved through coupling reactions.
- Introduction of Hydroxyethyl Group : Via nucleophilic substitution reactions.
- Cyclopropane Ring Formation : Using cyclopropanation reactions with diazo compounds.
The industrial production may utilize continuous flow reactors for efficiency and scalability.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The target compound’s bithiophene-hydroxyethyl substituent distinguishes it from analogs in the evidence. Key structural comparisons include:
Key Observations :
- Bioactivity : Fluorinated analogs (e.g., Compound 50 ) exhibit increased metabolic stability and target affinity, suggesting the target compound’s hydroxyethyl chain could be modified with halogens for similar benefits.
- Stereochemical Complexity : The high diastereomer ratio (23:1) in underscores the importance of reaction conditions in cyclopropane functionalization, a consideration likely relevant to the target compound’s synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
